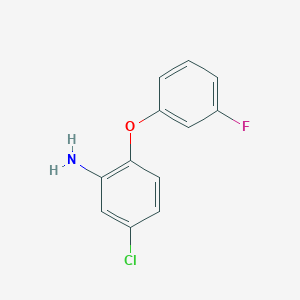
5-Chloro-2-(3-fluorophénoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a chloro group at the 5th position and a fluorophenoxy group at the 2nd position on the aniline ring.
Applications De Recherche Scientifique
5-Chloro-2-(3-fluorophenoxy)aniline is widely used in scientific research, particularly in the fields of chemistry and biology. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. In proteomics research, it is employed as a biochemical tool to study protein interactions and functions . Additionally, it has applications in the development of novel materials and as a precursor in the synthesis of more complex organic molecules .
Méthodes De Préparation
The synthesis of 5-Chloro-2-(3-fluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 5-chloro-2-nitroaniline with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions .
Analyse Des Réactions Chimiques
5-Chloro-2-(3-fluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and fluoro positions. Common reagents used in these reactions include potassium carbonate, iron powder, and dimethylformamide. Major products formed from these reactions include substituted anilines and quinones.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(3-fluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Chloro-2-(3-fluorophenoxy)aniline include:
- 5-Chloro-2-(4-fluorophenoxy)aniline
- 5-Chloro-2-(2-fluorophenoxy)aniline
- 5-Bromo-2-(3-fluorophenoxy)aniline These compounds share similar structural features but differ in the position or type of halogen substituents. The unique combination of chloro and fluoro groups in 5-Chloro-2-(3-fluorophenoxy)aniline provides it with distinct chemical properties and reactivity, making it valuable for specific research applications .
Propriétés
IUPAC Name |
5-chloro-2-(3-fluorophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQUXYAJOENIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2589471.png)
![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)
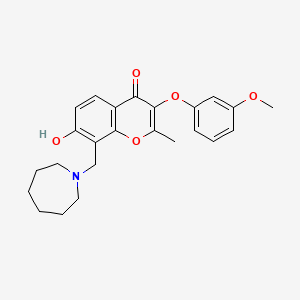
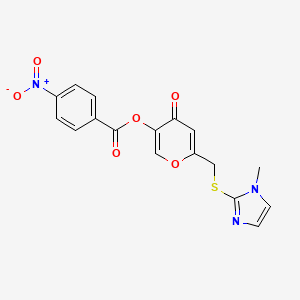
![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)

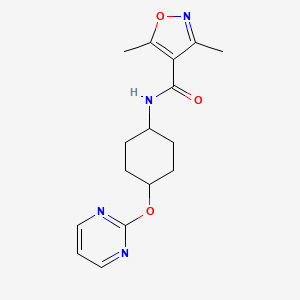
![methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2589484.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2589488.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)
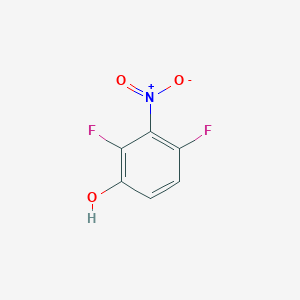
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)
